molecular formula C14H16N4O2 B8300719 Tert-butyl 2-(3-cyano-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate CAS No. 1386457-84-6

Tert-butyl 2-(3-cyano-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate

Cat. No.: B8300719
CAS No.: 1386457-84-6
M. Wt: 272.30 g/mol
InChI Key: IIVPNPVTUPEMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-cyano-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

1386457-84-6

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

tert-butyl 2-(3-cyano-5-methylpyrazolo[3,4-c]pyridin-1-yl)acetate

InChI

InChI=1S/C14H16N4O2/c1-9-5-10-11(6-15)17-18(12(10)7-16-9)8-13(19)20-14(2,3)4/h5,7H,8H2,1-4H3

InChI Key

IIVPNPVTUPEMSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)N(N=C2C#N)CC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 2-(3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate (1.00 g, 2.55 mmol), Zn(CN)2 (329 mg, 2.55 mmol), Pd(dppf)C2 (208 mg, 0.25 mmol), Pd2(dba)3 (233 mg, 0.25 mmol), water (2.7 mL) and DMF (20 mL) was subjected to microwave irradiation at 120° C. for 30 min under argon. The reaction mixture was filtered through a pad of Celite and the filtrate was diluted with water and EtOAc. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic extracts were washed with brine, dried (Phase separator) and concentrated under vacuum. The residual oil was purified by flash chromatography on silica gel (EtOAc/c-hexane 1:2 then 1:1) to give the title compound. MS (LC/MS): 273.0 [M+H]+; tR (HPLC conditions d): 3.04 min.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dppf)C2
Quantity
208 mg
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
329 mg
Type
catalyst
Reaction Step One
Quantity
233 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 2-(3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate (1.00 g, 2.55 mmol), Zn(CN)2 (329 mg, 2.55 mmol), Pd(dppf)Cl2 (208 mg, 0.25 mmol), Pd2(dba)3 (233 mg, 0.25 mmol), water (2.7 mL) and DMF (20 mL) was subjected to microwave irradiation at 120° C. for 30 min under argon. The reaction mixture was filtered through a pad of Celite and the filtrate was diluted with water and EtOAc. The phases were separated and the aqueous layer was extracted with EtOAc. The combined organic extracts were washed with brine, then dried (Phase separator) and concentrated under vacuum. The residual oil was purified by flash chromatography on silica gel (EtOAc/c-hexane 1:2 then 1:1). MS (LC/MS): 273.0 [M+H]+; tR (HPLC conditions k): 3.04 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
329 mg
Type
catalyst
Reaction Step One
Quantity
208 mg
Type
catalyst
Reaction Step One
Quantity
233 mg
Type
catalyst
Reaction Step One

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